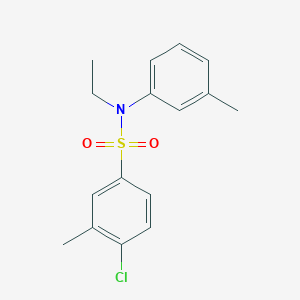![molecular formula C20H21ClN2O2 B15106945 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide](/img/structure/B15106945.png)
2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide is an organic compound with a complex structure that includes a benzoyl group, a chlorophenyl group, and a cyclopentylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-benzoyl-4-chloroaniline. This intermediate is then reacted with N-cyclopentylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce amines or alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclohexylacetamide
- 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopropylacetamide
- 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclobutylacetamide
Uniqueness
2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylacetamide moiety, in particular, may provide unique steric and electronic effects that differentiate it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C20H21ClN2O2 |
|---|---|
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
2-(2-benzoyl-4-chloroanilino)-N-cyclopentylacetamide |
InChI |
InChI=1S/C20H21ClN2O2/c21-15-10-11-18(22-13-19(24)23-16-8-4-5-9-16)17(12-15)20(25)14-6-2-1-3-7-14/h1-3,6-7,10-12,16,22H,4-5,8-9,13H2,(H,23,24) |
Clave InChI |
DZSSVBXYLZCNLL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC(=O)CNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B15106869.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B15106876.png)
![4H-1-Benzopyran-2-carboxamide, 4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-](/img/structure/B15106882.png)
![N-(5-hydroxypentyl)-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B15106895.png)
![8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline](/img/structure/B15106898.png)
![4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B15106901.png)
![Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B15106906.png)
![6-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B15106913.png)
![2-(2-methoxyphenyl)-N-[(2E)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15106919.png)

![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15106933.png)

![2'-benzyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B15106959.png)
![2-(2-methoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15106961.png)
